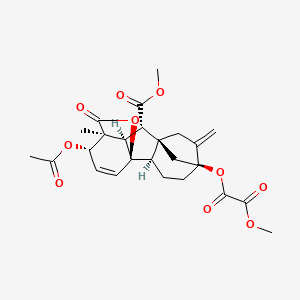![molecular formula C14H18O4S B13446200 {6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate](/img/structure/B13446200.png)
{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Phenyl-2-oxaspiro[33]heptan-6-yl}methyl methanesulfonate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor under basic conditions, followed by functional group transformations to introduce the methanesulfonate moiety. The reaction conditions often include the use of strong bases like potassium hydroxide in ethanol, followed by the addition of methanesulfonyl chloride to introduce the sulfonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process is crucial, and optimization of reaction conditions to ensure high yield and purity is essential. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form alcohols or thiols.
Hydrolysis: The methanesulfonate ester can be hydrolyzed to form the corresponding alcohol and methanesulfonic acid
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of {6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with the target .
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[3.3]heptan-6-amine: A related spirocyclic compound with an amine group instead of a methanesulfonate group.
2-Oxaspiro[3.3]heptan-6-one: Another similar compound with a ketone functional group.
Uniqueness
The uniqueness of {6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate lies in its combination of a spirocyclic core with a methanesulfonate ester, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H18O4S |
|---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
(6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methyl methanesulfonate |
InChI |
InChI=1S/C14H18O4S/c1-19(15,16)18-11-14(12-5-3-2-4-6-12)7-13(8-14)9-17-10-13/h2-6H,7-11H2,1H3 |
InChI Key |
SVDBCBCFSJCUNB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1(CC2(C1)COC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)




![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)



![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)

![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)

